Hydrogen‑Bond Donor Count: 1,2‑Dimethyl Substitution Eliminates the Pyrazole NH, Reducing HBD from 2 to 1 Relative to the 1‑Methyl‑1H‑Pyrazol‑3‑amine Isomer
The target compound (1174305‑94‑2) bears methyl groups on both N1 and N2 of the pyrazole ring (SMILES: CN(C)Cc1cc(N)n(C)n1), yielding a calculated hydrogen‑bond donor count of 1 (the 3‑NH₂ group only). In contrast, the closest commercial isomer, 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1089653‑85‑9; SMILES: CN(C)CC1=CC(N)=NN1C), retains an unsubstituted N2 position, resulting in a calculated HBD count of 2 (3‑NH₂ + N2‑H) . This single‑donor difference is material for medicinal chemists optimizing CNS penetration and oral absorption: Lipinski’s Rule of Five and Veber’s rules penalize HBD counts exceeding 2–3, and clinical attrition data from Pfizer (Wager et al., 2010) demonstrate that reducing HBD from 2 to 1 significantly improves CNS MPO scores and passive permeability [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 (3‑NH₂ only; N2 is methylated, no NH) |
| Comparator Or Baseline | 5-[(Dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1089653‑85‑9): HBD = 2 (3‑NH₂ + N2‑H) |
| Quantified Difference | ΔHBD = −1 (50% reduction relative to the 1‑methyl isomer) |
| Conditions | Structural analysis by canonical SMILES comparison: target CN(C)Cc1cc(N)n(C)n1 vs. comparator CN(C)CC1=CC(N)=NN1C |
Why This Matters
A single hydrogen‑bond donor difference can be decisive for CNS drug design; procurement of the incorrect isomer alters the HBD count, potentially derailing a lead‑optimization program.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
